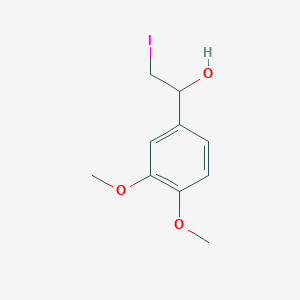
(alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of an iodomethyl group attached to a benzene ring substituted with two methoxy groups and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzyl alcohol.
Iodomethylation: The hydroxymethyl group of 3,4-dimethoxybenzyl alcohol is subjected to iodomethylation using iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as cyanide (CN-) or azide (N3-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxybenzyl alcohol.
Substitution: 3,4-dimethoxybenzyl azide.
Applications De Recherche Scientifique
(alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Biological Studies: It is employed in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes and other proteins, thereby modulating various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
3,4-Dimethoxybenzyl chloride: Contains a chloromethyl group instead of an iodomethyl group, resulting in different reactivity and applications.
3,4-Dimethoxybenzyl azide: Formed by substitution of the iodomethyl group with an azide group, used in click chemistry.
Uniqueness
(alphar)-alpha-(Iodomethyl)-3,4-dimethoxy-benzenemethanol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific modifications in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-iodoethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUYTOYFDIQESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CI)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

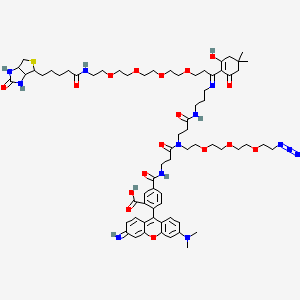

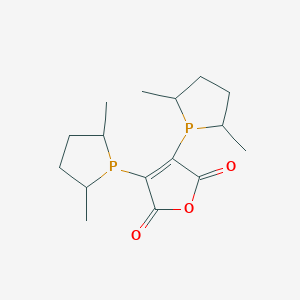
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
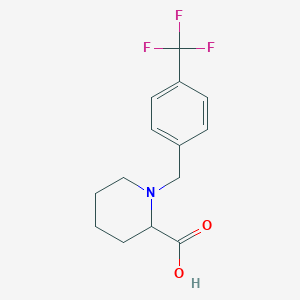
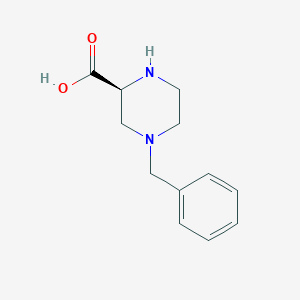

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)
